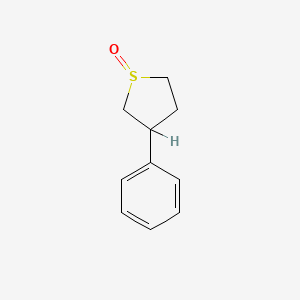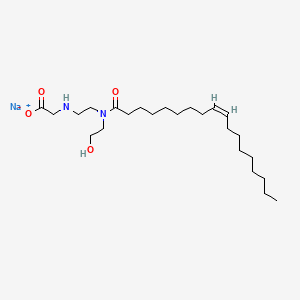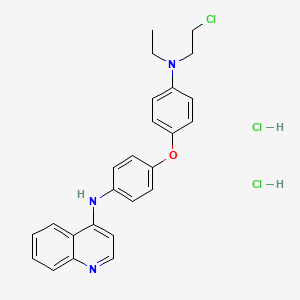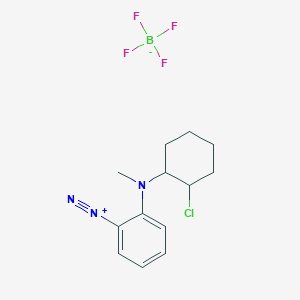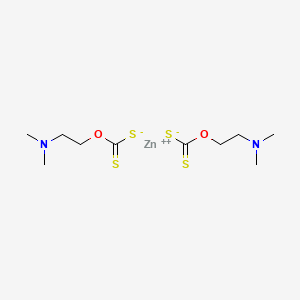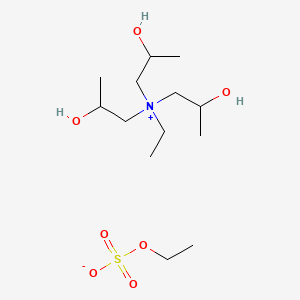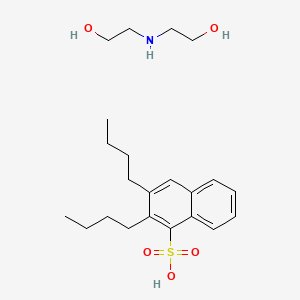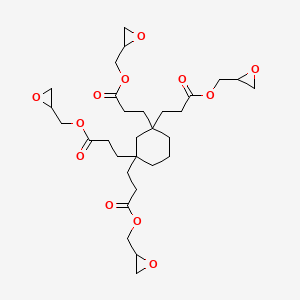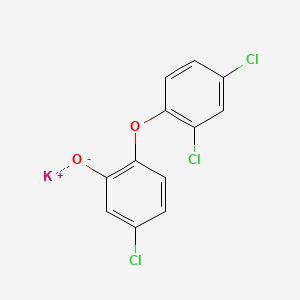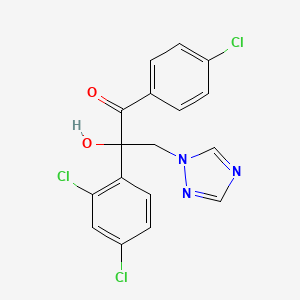
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-1,2,4-三唑-1-基)- 是一种合成的有机化合物,属于三唑衍生物类。这种化合物以其在药物化学中的多种应用而闻名,特别是作为抗真菌剂。其独特的结构,包括一个三唑环,有助于其生物活性,使其成为药物研究中的一种有价值的化合物。
准备方法
合成路线和反应条件: 1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-1,2,4-三唑-1-基)- 的合成通常涉及多个步骤,包括三唑环的形成和氯苯基的引入。一种常见的合成路线如下:
三唑环的形成: 三唑环可以通过在酸性条件下涉及肼和适当的二羰基化合物的环化反应合成。
氯苯基的引入: 氯苯基可以通过使用氯苯衍生物和酰氯在路易斯酸催化剂(如氯化铝)存在下进行的傅克酰基化反应引入。
羟基化: 羟基可以通过使用氧化剂(如高锰酸钾或三氧化铬)进行的选择性氧化反应引入。
工业生产方法: 在工业环境中,这种化合物的生产可能涉及优化反应条件以确保高产率和纯度。这包括使用连续流动反应器、控制温度和压力条件以及使用高纯度试剂。此外,还采用重结晶和色谱等纯化步骤来获得最终产品。
化学反应分析
反应类型: 1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-1,2,4-三唑-1-基)- 经历各种化学反应,包括:
氧化: 羟基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化为羰基。
还原: 羰基可以使用还原剂(如硼氢化钠或氢化锂铝)还原为羟基。
取代: 氯苯基可以与亲核试剂(如胺或硫醇)进行亲核取代反应。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 硼氢化钠、氢化锂铝、无水条件。
取代: 胺、硫醇、极性非质子溶剂(如二甲基亚砜或乙腈)。
主要产物:
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成具有胺或硫醇基团的取代衍生物。
科学研究应用
1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-1,2,4-三唑-1-基)- 具有多种科学研究应用,包括:
药物化学: 由于其抑制真菌生长的能力,它被用作抗真菌剂开发中的先导化合物。
生物学研究: 它被用于研究以了解三唑衍生物的作用机制及其与生物靶标的相互作用。
制药工业: 它被用于合成具有抗真菌特性的药物。
化学生物学: 它被用作工具化合物来研究三唑衍生物对细胞过程的影响。
作用机制
1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-1,2,4-三唑-1-基)- 的作用机制涉及抑制真菌细胞色素P450酶,特别是羊毛固醇14α-脱甲基酶。这种酶对于麦角甾醇的生物合成至关重要,麦角甾醇是真菌细胞膜的重要组成部分。通过抑制这种酶,该化合物会破坏麦角甾醇的合成,导致膜通透性增加,最终导致真菌细胞死亡。
类似化合物:
- 1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-咪唑-1-基)-
- 1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-吡唑-1-基)-
比较:
- 结构差异: 这些化合物之间的主要区别在于杂环(三唑、咪唑、吡唑)。不同杂环的存在会影响化合物的生物活性和选择性。
- 生物活性: 与咪唑和吡唑对应物相比,三唑衍生物通常作为抗真菌剂更有效,因为它与靶酶的结合亲和力更强。
- 作用机制: 虽然所有这些化合物都抑制真菌细胞色素P450酶,但三唑衍生物对羊毛固醇14α-脱甲基酶具有更高的特异性,使其在破坏麦角甾醇生物合成方面更有效。
本文详细介绍了1-丙酮,1-(4-氯苯基)-2-(2,4-二氯苯基)-2-羟基-3-(1H-1,2,4-三唑-1-基)-,涵盖了其制备方法、化学反应、科学研究应用、作用机制以及与类似化合物的比较。
相似化合物的比较
- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-
Comparison:
- Structural Differences: The main difference between these compounds lies in the heterocyclic ring (triazole, imidazole, pyrazole). The presence of different heterocyclic rings can influence the biological activity and selectivity of the compounds.
- Biological Activity: The triazole derivative is often more potent as an antifungal agent compared to its imidazole and pyrazole counterparts due to its stronger binding affinity to the target enzyme.
- Mechanism of Action: While all these compounds inhibit fungal cytochrome P450 enzymes, the triazole derivative has a higher specificity for lanosterol 14α-demethylase, making it more effective in disrupting ergosterol biosynthesis.
This detailed article provides a comprehensive overview of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
107741-24-2 |
|---|---|
分子式 |
C17H12Cl3N3O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)16(24)17(25,8-23-10-21-9-22-23)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2 |
InChI 键 |
DYHZGUUFDCTMEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


